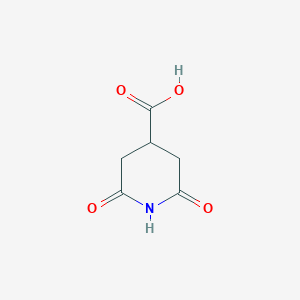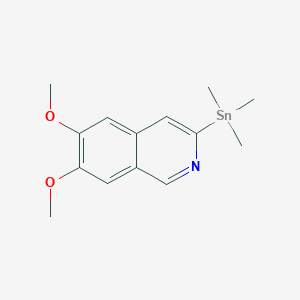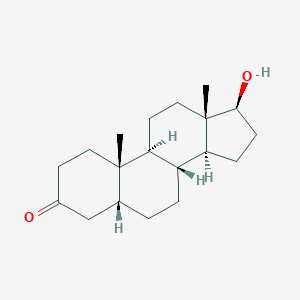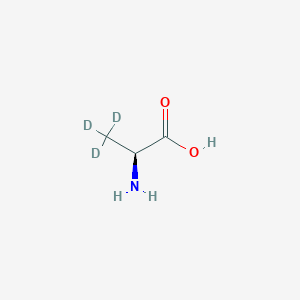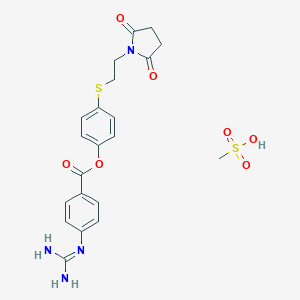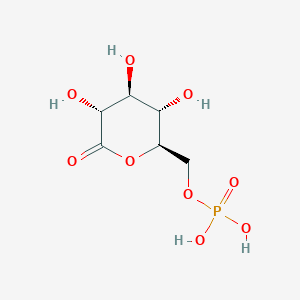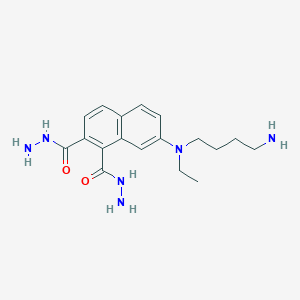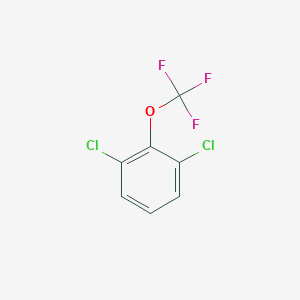
1,3-Dichloro-2-(trifluoromethoxy)benzene
説明
Synthesis Analysis
The synthesis of compounds related to 1,3-Dichloro-2-(trifluoromethoxy)benzene often involves complex reactions, including palladium-catalyzed cross-coupling reactions and formylation methods using specific reagents such as dichloromethyl methyl ether and silver trifluoromethanesulfonate. These methods indicate the advanced synthetic strategies required to introduce and manipulate halogen and trifluoromethoxy groups on aromatic rings (Ohsawa, Yoshida, & Doi, 2013).
Molecular Structure Analysis
Studies on similar trifluoromethylated compounds reveal significant insights into their molecular structure. For instance, gas-phase electron diffraction and quantum chemical calculations have been utilized to study the molecular structure of 1,3,5-tris(trifluoromethyl)benzene, revealing deviations from regular hexagonal structure due to the electron-withdrawing effect of the CF3 groups. This suggests that 1,3-Dichloro-2-(trifluoromethoxy)benzene could exhibit interesting structural characteristics influenced by the trifluoromethoxy group (Kolesnikova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving halogenated and trifluoromethylated benzenes, like controlled chlorination, indicate that these compounds can undergo various substitution reactions without losing functional groups. This property is crucial for further functionalization and application of these compounds in organic synthesis (Herkes, 1977).
Physical Properties Analysis
The physical properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene would likely be influenced by its molecular structure. Compounds with similar structural motifs exhibit unique physical properties such as high glass-transition temperatures and electron mobility, suggesting potential applications in materials science (Komatsu et al., 2002).
科学的研究の応用
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 1,3-Dichloro-2-(trifluoromethoxy)benzene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . These methods involve the use of 1,3-Dichloro-2-(trifluoromethoxy)benzene as a chemical intermediate .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
- Summary of Application : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .
- Methods of Application : The synthesis and properties of trifluoromethoxy group have been studied extensively . The group is incorporated into small molecules in life science-oriented research .
- Results or Outcomes : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
-
- Summary of Application : The conformation of (trifluoromethoxy)benzene in the gas phase has been studied .
- Methods of Application : The study was conducted using electron diffraction and spectroscopy supplemented with ab initio calculations .
- Results or Outcomes : The study provided insights into the conformation of (trifluoromethoxy)benzene in the gas phase .
-
Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry
- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 1,3-Dichloro-2-(trifluoromethoxy)benzene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, have been reported . These methods involve the use of 1,3-Dichloro-2-(trifluoromethoxy)benzene as a chemical intermediate .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis and Properties of Trifluoromethoxy Group
- Scientific Field : Organic Chemistry
- Summary of Application : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .
- Methods of Application : The synthesis and properties of trifluoromethoxy group have been studied extensively . The group is incorporated into small molecules in life science-oriented research .
- Results or Outcomes : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
-
Gas Phase Studies of (Trifluoromethoxy)benzene
- Scientific Field : Physical Chemistry
- Summary of Application : The conformation of (trifluoromethoxy)benzene in the gas phase has been studied .
- Methods of Application : The study was conducted using electron diffraction and spectroscopy supplemented with ab initio calculations .
- Results or Outcomes : The study provided insights into the conformation of (trifluoromethoxy)benzene in the gas phase .
-
Synthesis of Fluorinated Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
- Methods of Application : The synthesis and properties of the trifluoromethoxy group have been studied extensively . The group is incorporated into small molecules in life science-oriented research .
- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic . It was estimated that the number of fluorinated compounds currently under development represent some 35–50% of the all active ingredients under development .
-
Pesticides Containing OCF3-Groups
- Scientific Field : Agrochemical Research
- Summary of Application : Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethoxy group .
- Methods of Application : The trifluoromethoxy group is incorporated into pesticides . The proinsecticide Indoxacarb acting as a voltage-gated sodium channel (vgSCh) modulator, the insect growth regulant (IGR) Triflumuron, the plant growth regulator Flurprimidol, the inhibitor of the respiratory chain and succinate dehydrogenase (SD) Thifluzamide as well as the inhibitor of acetolactate synthase (ALS) Flucarbazone-sodium are some examples .
- Results or Outcomes : The number of applications for these compounds continues to grow . It is expected that many novel applications of trifluoromethoxy group will be discovered in the future .
-
Preparation of (Trifluoromethoxy)benzene
- Scientific Field : Organic Chemistry
- Summary of Application : (Trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
- Methods of Application : The preparation of (trifluoromethoxy)benzene involves the use of 4-chloro-1-(trifluoromethoxy)benzene as a starting material .
- Results or Outcomes : The preparation method provides a way to obtain (trifluoromethoxy)benzene .
Safety And Hazards
1,3-Dichloro-2-(trifluoromethoxy)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
1,3-dichloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHTVHBEUJLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539732 | |
| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(trifluoromethoxy)benzene | |
CAS RN |
97608-49-6 | |
| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

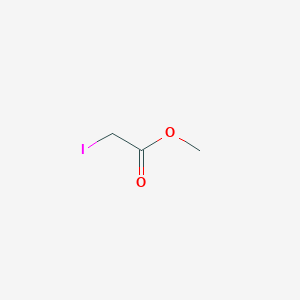
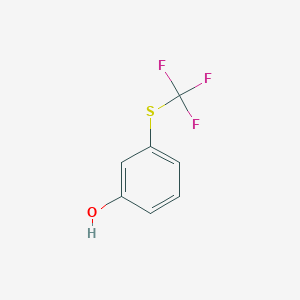
methanone](/img/structure/B52461.png)
